molecular formula C18H19N5OS B2726600 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421516-37-1

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2726600
CAS No.: 1421516-37-1
M. Wt: 353.44
InChI Key: IENOECKYTJLGER-UHFFFAOYSA-N
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Description

N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. This hybrid compound incorporates a benzo[d]thiazole scaffold linked via a carboxamide bridge to a pyrazine-substituted piperidine ring, a structural motif present in compounds investigated for targeting neurological pathways . The benzo[d]thiazole core is a privileged structure in drug discovery, demonstrated by its role in compounds developed as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, which have shown neuroprotecting potential in preclinical models of Parkinson's disease . Concurrently, the 1-(pyrazin-2-yl)piperidine moiety is a key pharmacophore found in bioactive molecules reported in patent literature as antagonists for neurological targets such as the muscarinic M4 receptor, indicating its relevance in designing treatments for disorders like Parkinson's . The integration of these two distinct pharmacophoric elements suggests potential research applications focused on the central nervous system. Scientists may explore this compound as a novel chemical entity for investigating neurodegenerative pathologies, where its mechanism of action could involve the modulation of enzymatic activity or receptor systems implicated in oxidative stress and neuronal signaling . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(18-22-14-3-1-2-4-15(14)25-18)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOECKYTJLGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine-piperidine intermediate: This involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazin-2-ylpiperidine intermediate.

    Coupling with benzo[d]thiazole-2-carboxylic acid: The intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazine-Piperidine Intermediate : Pyrazine reacts with piperidine to form the pyrazin-2-ylpiperidine intermediate.
  • Coupling Reaction : The intermediate is coupled with benzo[d]thiazole-2-carboxylic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.
  • Purification : The final product is purified through techniques like column chromatography or recrystallization.

This compound has been investigated for several biological activities:

Anticancer Activity

A study evaluated various benzo[d]thiazole derivatives against cancer cell lines, highlighting that derivatives with piperidine substitutions exhibited enhanced cytotoxicity compared to non-substituted compounds. This suggests a potential role in anticancer drug development.

Antimicrobial Efficacy

Research has shown that derivatives of this compound are effective against drug-resistant bacterial strains, indicating its potential for treating infections caused by resistant pathogens .

Scientific Research Applications

The compound's unique structure allows for diverse applications in scientific research:

Medicinal Chemistry

The compound serves as a lead molecule in the development of new therapeutic agents targeting various diseases due to its favorable pharmacological properties.

Biological Studies

It is utilized in studies to investigate interactions with biological targets such as enzymes and receptors, contributing to the understanding of disease mechanisms and treatment strategies.

Pharmaceutical Development

This compound is being explored for its potential in drug formulation, particularly in creating more effective treatments with reduced toxicity .

Case Studies

Several case studies have highlighted the compound's efficacy and applications:

Case Study Focus Findings
Anticancer ScreeningEvaluated against cancer cell linesEnhanced cytotoxicity observed with piperidine substitutions
Antimicrobial EfficacyTested against drug-resistant strainsSignificant inhibition noted, suggesting potential for clinical use

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues of Benzo[d]thiazole Carboxamides

describes several benzo[d]thiazole-2-carboxamide derivatives with varying substituents. These compounds share the benzo[d]thiazole-carboxamide backbone but differ in the amine substituents attached to the piperidine or alkyl chains. Key examples include:

Compound ID Substituent(s) Synthesis Yield Physical State
3e Cycloheptylamine-derived 33% Brown solid
3f Cyclohexylmethylamine-derived 26.2% White solid
3g Cyclopropylamine-derived 10.2% Brown semi-solid
4a Pyrrolidin-1-yl-ethylamine-derived 21.2% White solid

However, lower yields in analogs like 3g suggest steric or electronic challenges in coupling reactions, which could also apply to the target compound’s synthesis .

Thiazole Carboxamide Derivatives

highlights substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., compounds 3a–s). These feature a thiazole core instead of benzo[d]thiazole and a pyridine substituent rather than pyrazine. Key differences:

  • Substituent Effects : Pyrazine (target) vs. pyridine () introduces additional nitrogen atoms, which may improve water solubility or enable unique hydrogen-bonding interactions.

Piperidine-Containing Compounds

Piperidine derivatives in (e.g., fentanyl analogs) and (e.g., goxalapladib) share the piperidine scaffold but lack the benzo[d]thiazole or pyrazine motifs. These compounds emphasize the pharmacological versatility of piperidine, though their opioid or anti-atherosclerosis mechanisms diverge significantly from the presumed targets of the benzo[d]thiazole-pyrazine compound .

Pyrimidine and Pyrazine Derivatives

and describe pyrimidine and pyrazino-pyrimidine compounds (e.g., compounds 1–3 in ). While structurally distinct, these highlight the prevalence of nitrogen-rich heterocycles in drug design. For instance, the pyrazine ring in the target compound may mimic pyrimidine’s role in nucleotide-like interactions, as seen in ’s compound 1 .

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

Formation of the Pyrazine-Piperidine Intermediate:

  • The reaction of pyrazine with piperidine to create the pyrazin-2-ylpiperidine intermediate.

Coupling with Benzo[d]thiazole-2-carboxylic Acid:

  • This step involves using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine to form the final amide bond.

Purification:

  • The product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity for biological testing.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines:

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AA549 (lung cancer)1.68Tubulin polymerization inhibition
Compound BHeLa (cervical cancer)0.29Cell cycle arrest at G2/M phase
Compound CMCF7 (breast cancer)1.58Induction of apoptosis

These findings suggest that compounds with similar moieties may inhibit tubulin polymerization and induce cell cycle arrest, making them promising candidates for further development in cancer therapy .

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits potent antibacterial activity, which could be leveraged in developing new antimicrobial agents .

3. Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

Case Study 1: Anticancer Screening
A study evaluated a series of benzo[d]thiazole derivatives against a panel of cancer cell lines, revealing that those with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against drug-resistant bacterial strains, showing significant inhibition and suggesting potential for treating infections caused by resistant pathogens.

4. Conclusion

This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial contexts. Its unique structural features contribute to its efficacy, warranting further exploration in medicinal chemistry and drug development.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Coupling Reactions : Use carboxamide intermediates and amines (e.g., 1-(pyrazin-2-yl)piperidin-4-amine) under reflux conditions. For example, Method A (acid-amine coupling) yielded 39% for a structurally similar thiazole carboxamide .
  • Solvent Systems : Ethanol (EtOH) or acetonitrile with triethylamine as a base, as seen in reactions achieving 85–95% yields for pyrazine derivatives .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or preparative HPLC (NH4HCO3 buffer, MeCN-H2O) to isolate pure products .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ = 8.64 ppm for pyrazine protons in ) .
  • LC-MS/APCI-ESI : Confirm molecular weight (e.g., m/z = 447.2 for compound 58 in ) .
  • HPLC : Assess purity (>95% for most analogs in and ) .

Q. What are common challenges in purification, and how are they addressed?

  • Challenges : Low yields due to byproduct formation (e.g., 6% yield for compound 59 in ) .
  • Solutions :

  • Use preparative TLC for small-scale separations .
  • Optimize solvent polarity (e.g., 25% EtOAc in PE for column chromatography) .

Advanced Research Questions

Q. How do structural modifications at the piperidine or benzothiazole moieties influence biological activity?

  • SAR Insights :

  • Piperidine Substitutions : 4,4-Difluoropiperidine analogs ( ) showed altered lipophilicity, potentially enhancing membrane permeability .
  • Benzothiazole Modifications : Replacement with benzoimidazole ( ) reduced activity in UT receptor binding assays, highlighting the thiazole core’s importance .
    • Data Example : Benzo[b]thiophene-2-carboxamide derivatives with piperidin-4-yloxy groups exhibited potent urotensin-II receptor antagonism (IC50 < 100 nM) .

Q. How can computational methods guide the design of derivatives targeting specific receptors?

  • Approaches :

  • Molecular Docking : Used to predict binding poses (e.g., compound 9c in showed interactions with hydrophobic pockets via benzodioxole groups) .
  • Pharmacophore Modeling : Prioritize substituents like trifluoromethyl groups ( ) for improved metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across analogs?

  • Case Study :

  • Yield vs. Activity : Compound 58 (39% yield, 98% purity) may exhibit better reproducibility than low-yield analogs (e.g., 6% for compound 59) .
  • Steric Effects : Bulky groups (e.g., cyclohexylcarbamothioyl in ) can reduce binding affinity despite high purity .

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